molecular formula C15H20N2O2 B13807695 1-(p-Methoxyphenyl)-3-pyrrolidino-2-pyrrolidinone CAS No. 6103-46-4

1-(p-Methoxyphenyl)-3-pyrrolidino-2-pyrrolidinone

Cat. No.: B13807695
CAS No.: 6103-46-4
M. Wt: 260.33 g/mol
InChI Key: TWAYYLLFOQXVJV-UHFFFAOYSA-N
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Description

1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one typically involves the reaction of p-methoxyphenyl derivatives with pyrrolidine under specific conditions. Common synthetic routes may include:

    Amination Reactions: Using p-methoxyphenyl halides and pyrrolidine in the presence of a base.

    Cyclization Reactions: Forming the pyrrolidinone ring through intramolecular cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: For efficient and scalable production.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for drug development, particularly in the field of neuropharmacology.

    Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives such as:

Uniqueness

The uniqueness of 1-(p-Methoxyphenyl)-3-(1-pyrrolidinyl)pyrrolidin-2-one lies in its specific substitution pattern and the presence of both p-methoxyphenyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

6103-46-4

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H20N2O2/c1-19-13-6-4-12(5-7-13)17-11-8-14(15(17)18)16-9-2-3-10-16/h4-7,14H,2-3,8-11H2,1H3

InChI Key

TWAYYLLFOQXVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)N3CCCC3

Origin of Product

United States

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